molecular formula C14H13ClN2O6S B12720758 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, propyl ester CAS No. 173908-16-2

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, propyl ester

Cat. No.: B12720758
CAS No.: 173908-16-2
M. Wt: 372.8 g/mol
InChI Key: SZWOCPAHDUVODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, propyl ester is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrole ring, a carboxylic acid group, and a sulfonyl group attached to a chlorinated nitrophenyl moiety, with a propyl ester functional group.

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, propyl ester typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of an aldehyde or alcohol precursor.

    Sulfonylation: The sulfonyl group can be introduced by reacting the pyrrole derivative with a sulfonyl chloride, such as 5-chloro-2-nitrobenzenesulfonyl chloride, under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with propanol in the presence of an acid catalyst to form the propyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, propyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Major products formed from these reactions include sulfoxides, sulfones, amines, and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, propyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, propyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The nitrophenyl moiety can participate in redox reactions, affecting cellular signaling pathways and oxidative stress responses.

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, propyl ester include:

    1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, phenylmethyl ester: This compound has a phenylmethyl ester group instead of a propyl ester group, which may affect its reactivity and biological activity.

    1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester: This compound has an ethyl ester group, which may result in different physicochemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

173908-16-2

Molecular Formula

C14H13ClN2O6S

Molecular Weight

372.8 g/mol

IUPAC Name

propyl 1-(5-chloro-2-nitrophenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C14H13ClN2O6S/c1-2-8-23-14(18)12-4-3-7-16(12)24(21,22)13-9-10(15)5-6-11(13)17(19)20/h3-7,9H,2,8H2,1H3

InChI Key

SZWOCPAHDUVODE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.